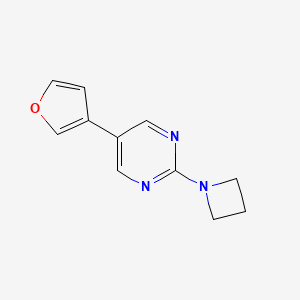

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine

CAS No.: 2640948-71-4

Cat. No.: VC11821281

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640948-71-4 |

|---|---|

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine |

| Standard InChI | InChI=1S/C11H11N3O/c1-3-14(4-1)11-12-6-10(7-13-11)9-2-5-15-8-9/h2,5-8H,1,3-4H2 |

| Standard InChI Key | GGXHBLFZPVBAHV-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C2=NC=C(C=N2)C3=COC=C3 |

| Canonical SMILES | C1CN(C1)C2=NC=C(C=N2)C3=COC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Core Heterocyclic Framework

The compound’s structure features three distinct rings:

-

Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serving as a hydrogen-bond acceptor and donor in biological interactions.

-

Furan: A five-membered oxygen-containing heterocycle at position 5 of the pyrimidine ring, contributing to electron-rich regions that enhance binding to biological targets.

-

Azetidine: A four-membered saturated nitrogen ring at position 2, introducing conformational rigidity and potential for selective target engagement .

The interplay of these moieties is critical for modulating solubility, bioavailability, and target affinity.

Physicochemical and Spectroscopic Data

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.22 g/mol |

| SMILES | C1CN(C1)C2=NC=C(C=N2)C3=COC=C3 |

| InChI Key | GGXHBLFZPVBAHV-UHFFFAOYSA-N |

| PubChem CID | 154829188 |

The compound’s Canonical SMILES and InChIKey confirm its stereochemical uniqueness, while its moderate molecular weight suggests favorable drug-likeness per Lipinski’s rules.

Synthetic Methodologies and Challenges

Multi-Step Synthesis Strategies

While no explicit protocol for 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine is documented, analogous benzofuropyrimidine syntheses provide a template . A hypothetical pathway involves:

-

Cyclization: Reacting 2-hydroxy-5-nitrobenzonitrile with chloroacetone in dry acetone and potassium carbonate to form a benzofuran intermediate .

-

Azetidine Incorporation: Introducing the azetidine group via nucleophilic substitution or palladium-catalyzed coupling .

-

Pyrimidine Ring Closure: Using ammonium thiocyanate and acetyl chloride to cyclize intermediates into the pyrimidine core .

Optimization Challenges

-

Ring Strain: The azetidine’s four-membered ring imposes steric strain, complicating synthetic yield .

-

Regioselectivity: Ensuring proper substitution at pyrimidine positions 2 and 5 requires precise temperature and catalyst control .

Biological Relevance and Hypothesized Mechanisms

Kinase Inhibition and Anti-Inflammatory Activity

Azetidinyl pyrimidines are reported to inhibit tyrosine kinase 2 (Tyk2), a mediator of inflammatory cytokines like IFN-α and IL-12 . Molecular docking studies suggest that the azetidine ring’s rigidity allows selective binding to Tyk2’s JH2 domain, potentially mitigating autoimmune diseases .

Anticancer Applications

Pyrimidine derivatives often target DNA synthesis or microtubule assembly. The furan group’s planarity may intercalate DNA, while the azetidine’s sp³-hybridized nitrogen could alkylate nucleophilic residues in oncogenic proteins .

Comparative Analysis of Related Compounds

Future Directions and Research Gaps

Experimental Validation

-

In Vitro Screening: Prioritize antimicrobial assays against ESKAPE pathogens and cytotoxicity tests on mammalian cell lines.

-

Kinase Profiling: Evaluate selectivity across JAK/STAT family kinases to mitigate off-target effects .

Structural Modifications

-

Azetidine Substitution: Introducing methyl or aryl groups could enhance metabolic stability .

-

Furan Replacement: Testing thiophene or pyrrole analogs may improve pharmacokinetics.

Computational Studies

Molecular dynamics simulations could optimize binding to Tyk2 or microbial targets, reducing empirical trial-and-error .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume